Methyl 3-cyano-5-ethyl-4-methoxybenzoate
Description
Methyl 3-cyano-5-ethyl-4-methoxybenzoate is a benzoate ester derivative characterized by a cyano (-CN) group at position 3, an ethyl (-C₂H₅) group at position 5, and a methoxy (-OCH₃) group at position 4 on the aromatic ring. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-cyano-5-ethyl-4-methoxybenzoate |
InChI |
InChI=1S/C12H13NO3/c1-4-8-5-9(12(14)16-3)6-10(7-13)11(8)15-2/h5-6H,4H2,1-3H3 |
InChI Key |
BVKBVUVLWOBKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)OC)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds are analyzed for comparative insights:
Substituent Analysis :
- Cyano vs.
- Ethyl vs. Ethylthio : The ethylthio (-S-C₂H₅) group in the latter compound introduces sulfur-based nucleophilicity, which is absent in the ethyl-substituted target compound.
- Triazine-Containing Derivatives : Metsulfuron methyl ester incorporates a triazine ring and sulfonylurea bridge, enabling herbicidal activity via acetolactate synthase inhibition—a mechanism absent in simpler benzoates .
Physicochemical Properties
- Polarity: The cyano group in the target compound increases polarity compared to the ethylthio group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, affecting solubility in organic solvents.
- Thermal Stability: Electron-withdrawing substituents (e.g., -CN) typically enhance thermal stability, as seen in the target compound relative to amino-substituted analogues .
Spectroscopic Characterization
- NMR Data: Target Compound: Expected ¹H-NMR signals include a singlet for the methoxy group (~δ 3.8 ppm), a triplet for the ethyl group (~δ 1.2–1.5 ppm), and aromatic protons influenced by the cyano group (~δ 7.5–8.0 ppm) . Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate: Features distinct ¹H-NMR signals for the ethylthio group (~δ 2.5–3.0 ppm) and amino protons (~δ 5.0–6.0 ppm) .
- UV-Vis Spectroscopy: The cyano group in the target compound may cause a bathochromic shift compared to methoxy- or amino-substituted analogues due to extended conjugation .
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